![molecular formula C9H13Cl2F3N4 B2962099 4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine dihydrochloride CAS No. 1380300-84-4](/img/structure/B2962099.png)
4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has demonstrated the synthesis and evaluation of various derivatives of 4-piperazino pyrimidines for their pharmacological properties. For example, Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines with antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties, highlighting the versatile therapeutic potential of these compounds (Mattioda et al., 1975). Similarly, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone showed significant analgesic and anti-inflammatory activities, indicating the broad pharmacological applications of pyrimidine derivatives (Abu‐Hashem et al., 2020).
Pharmacokinetics and Metabolism
The metabolism and pharmacokinetics of related compounds have been studied to understand their behavior in biological systems. For instance, Sharma et al. (2012) investigated the metabolism of a dipeptidyl peptidase IV inhibitor, revealing insights into its metabolic pathways and elimination mechanisms, which are crucial for optimizing therapeutic efficacy and safety (Sharma et al., 2012).
Antitumor and Antiproliferative Activities
Several studies have focused on the antitumor and antiproliferative effects of pyrimidine derivatives. Mallesha et al. (2012) synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative activity against human cancer cell lines, with some compounds showing significant activity, suggesting their potential as anticancer agents (Mallesha et al., 2012).
Vasodilatory and Hypotensive Effects
Research by McCall et al. (1983) introduced di- and triaminopyrimidine 3-oxides as hypotensives, acting through direct vasodilation. This study contributes to understanding the cardiovascular applications of pyrimidine derivatives, offering a basis for developing new therapeutic agents for hypertension (McCall et al., 1983).
Mécanisme D'action
Target of Action
The primary target of 4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine dihydrochloride is the histamine H4 receptor (H4R) . The histamine H4 receptor is a protein that in humans is encoded by the HRH4 gene. It is integral in the inflammatory response and has been identified as a potential therapeutic target for inflammatory and allergic conditions.
Mode of Action
4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine dihydrochloride demonstrates a sub-nanomolar inhibitory potency towards the histamine H4 receptor . It binds to the receptor, inhibiting its function and leading to a decrease in the inflammatory response.
Biochemical Pathways
The compound’s action primarily affects the histamine signaling pathway. By inhibiting the H4 receptor, it disrupts the normal functioning of this pathway, leading to a reduction in inflammation and allergic responses .
Pharmacokinetics
Metabolic bioactivation of the compound could potentially arise from the piperazine moiety by forming reactive intermediates such as glyoxal, aldehyde-imine and/or iminium ion .
Result of Action
The molecular and cellular effects of 4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine dihydrochloride’s action include a decrease in the inflammatory response and potential mitigation of allergic reactions . It was found to be mutagenic in an in vitro ames assay .
Action Environment
It is known that the compound’s genotoxicity was investigated in phenobarbital and β-naphthoflavone induced sprague dawley rat liver s9 fractions .
Propriétés
IUPAC Name |
4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4.2ClH/c10-9(11,12)7-5-8(15-6-14-7)16-3-1-13-2-4-16;;/h5-6,13H,1-4H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEILWQGOOEWPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC(=C2)C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine dihydrochloride |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.